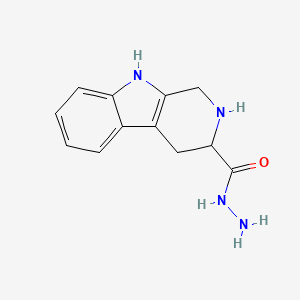

2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide

Description

Historical Context of β-Carboline Research

β-Carbolines, a class of indole alkaloids, have captivated researchers since their discovery in the early 20th century. Initially identified in plants used traditionally as hallucinogens, these compounds are characterized by a tricyclic pyrido[3,4-b]indole structure. The Pictet-Spengler reaction, first described in 1911, became a cornerstone for synthesizing tetrahydro-β-carbolines (THβCs) by condensing tryptamine with aldehydes or ketones. Early studies in the 1960s–1980s revealed their presence in biological systems, including human platelets and urine, and linked them to monoamine oxidase inhibition and interactions with benzodiazepine receptors. Natural β-carbolines like harman and norharman, found in tobacco smoke and cooked foods, further spurred interest in their pharmacological potential.

Significance of Carbohydrazide Moieties in Medicinal Chemistry

Carbohydrazide (–CONHNH2) groups have emerged as critical pharmacophores due to their ability to enhance molecular interactions with biological targets. These moieties improve solubility, enable hydrogen bonding, and serve as acylating agents, making them valuable in antiviral and anticancer drug design. In the context of β-carbolines, integrating carbohydrazide at the C-3 position introduces a reactive handle for further derivatization while modulating electronic and steric properties. For example, acylhydrazone derivatives of THβCs exhibit enhanced antiviral activity against tobacco mosaic virus (TMV), outperforming ribavirin in field trials. This synergy between the β-carboline scaffold and carbohydrazide functionality underscores its strategic role in optimizing bioactivity.

Research Evolution in β-Carboline Derivatives

The structural diversification of β-carbolines has progressed through systematic modifications to their core framework. Early efforts focused on oxidizing THβCs to aromatic β-carbolines, which exhibited stronger binding to neurological targets. Subsequent work introduced substituents at the C-1, C-3, and C-9 positions to fine-tune properties. A breakthrough came with the synthesis of 1-methyl-THβC-3-carbohydrazide derivatives, which demonstrated potent antiviral and insecticidal activities. Parallel advances in green chemistry, such as enzyme-catalyzed Pictet-Spengler reactions, enabled stereoselective synthesis of THβCs, addressing challenges in racemic mixture formation. These innovations have expanded the library of β-carboline derivatives, with over 50 analogs now reported for antiparasitic and anticancer applications.

Current Academic Perspectives on Tetrahydro-β-carbolines

Contemporary research emphasizes the dual role of THβCs as both drug candidates and biomarkers of metabolic processes. In food science, THβC-3-carboxylic acids derived from tryptophan and α-dicarbonyl compounds are recognized as advanced glycation end products (AGEs), formed during thermal processing. Medicinally, THβCs are prized for their balanced pharmacokinetic profiles, combining the blood-brain barrier permeability of β-carbolines with reduced cytotoxicity compared to aromatic analogs. Recent studies highlight 2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide as a lead compound, with in vivo efficacy against TMV and selective inhibition of Leishmania parasites. However, challenges remain in optimizing metabolic stability and minimizing off-target interactions, driving interest in prodrug strategies and targeted delivery systems.

Table 1: Key Advances in β-Carboline-3-Carbohydrazide Research

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJQXDJSNRWOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization as the Foundation

The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydro-β-carboline core. This acid-catalyzed condensation between tryptophan derivatives and aldehydes proceeds via imine formation followed by cyclization. For 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid precursors, L-tryptophan reacts with aldehydes (e.g., formaldehyde, benzaldehyde derivatives) under reflux in acidic media (e.g., H2SO4, acetic acid).

Key Reaction Parameters:

Oxidation to β-Carboline Derivatives

Subsequent oxidation of tetrahydro-β-carbolines using KMnO4 in dimethylformamide (DMF) yields fully aromatic β-carbolines. However, this step is omitted for retaining the tetrahydro framework in 2,3,4,9-tetrahydro-1H-β-carboline-3-carbohydrazide.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Classical Pictet-Spengler + Hydrazinolysis | L-Tryptophan, aldehydes | H2SO4, KMnO4, NH2NH2 | 50–65 | Multi-step purification |

| One-Pot Tandem | L-Tryptophan, paraformaldehyde | Acetic acid, NH2NH2 | 65–78 | Limited aldehyde compatibility |

| Microwave-Assisted | Tryptamine, aldehydes | TMSN3, MeOH | 74–86 | Requires specialized equipment |

Challenges and Mechanistic Considerations

Stability of Tetrahydro-β-Carbolines

The tetrahydro framework is prone to oxidation under basic or strongly acidic conditions. Stabilization strategies include:

Regioselectivity in Pictet-Spengler Reactions

Aldehyde electronic properties dictate cyclization efficiency. Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance imine electrophilicity, favoring cyclization over polymerization. Sterically hindered aldehydes require prolonged reaction times (up to 24 hours).

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydro-beta-carboline structure to a fully aromatic beta-carboline.

Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the indole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under various conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fully aromatic beta-carbolines, while reduction could produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities that make it a subject of interest in drug development:

- Antimalarial Activity : Research indicates that derivatives of tetrahydro-beta-carbolines show significant antimalarial properties. For instance, compounds derived from this scaffold have been tested against Plasmodium falciparum, with some demonstrating IC50 values as low as 250 nM, indicating potent activity against malaria parasites .

- Anticancer Potential : The tetrahydro-beta-carboline structure has been explored for its potential as an anticancer agent. Studies have shown that these compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. In particular, they have been utilized in the design of inhibitors for histone deacetylase and other cancer-related targets .

- Neuroprotective Effects : Beta-carboline derivatives have been studied for their neuroprotective properties. They may exert protective effects against neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Characterization

The synthesis of 2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide typically involves multi-step synthetic routes that integrate various chemical transformations. Recent advancements include ultrasound-assisted methods that enhance yields and reduce reaction times . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies highlight the applications of this compound:

- Antimalarial Research : A study conducted on various tetrahydro-beta-carboline derivatives demonstrated their efficacy against P. falciparum strains. The most promising compounds were further analyzed through molecular docking studies to elucidate their mechanism of action .

- Cancer Therapy Development : In vivo studies using xenograft models have shown that tetrahydro-beta-carboline derivatives can enhance the efficacy of existing chemotherapy agents by acting as chemosensitizers. This approach aims to overcome drug resistance observed in many cancer treatments .

- Neuroprotective Studies : Research has indicated that certain beta-carboline derivatives can protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Table of Biological Activities

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Carbohydrazide vs. Oxadiazole : The replacement of the carbohydrazide group with 1,3,4-oxadiazole (e.g., Compound 37 in ) dramatically shifts activity from antiviral to anti-proliferative. The thioxo-oxadiazole derivative showed IC₅₀ = 3.93 µM against Sf9 cells, far exceeding the activity of the carbohydrazide lead .

- Chlorophenyl and Halogenated Groups : Derivatives with 4-chlorophenyl substitutions (e.g., Compound XX in ) exhibit enhanced phosphodiesterase (PDE) inhibition, likely due to increased hydrophobic interactions with enzyme active sites .

Role of Tetrahydro Scaffold

This scaffold is critical for maintaining activity across analogs, as seen in both antiviral and anticancer profiles .

Structure-Activity Relationship (SAR)

C3 Position :

- Carbohydrazide : Essential for antiviral activity; removal or replacement (e.g., with esters or acids) diminishes efficacy .

- Oxadiazole : Enhances cytotoxicity, with electron-withdrawing groups (e.g., thioxo) boosting anti-proliferative potency .

N1 Substitutions :

- Aromatic groups (e.g., 4-chlorophenyl) improve target binding affinity, while alkyl groups (e.g., ethyl) alter metabolic stability .

Biological Activity

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carbohydrazide is a compound of interest due to its diverse biological activities, including antimalarial, antiviral, and cytotoxic properties. This article reviews the current understanding of its biological activity based on various studies and research findings.

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.39 g/mol

- InChIKey : VXLQVDARVWFUJG-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound has been shown to induce apoptosis in cancer cells and exhibit selective toxicity against parasites while sparing mammalian cells.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. For instance:

- In vivo Studies : Compound 4h exhibited significant antimalarial effects in mouse models with an IC50 value of 2.0 nM, indicating potent activity against Plasmodium species .

- Structure-Activity Relationships (SAR) : The presence of specific substituents on the beta-carboline scaffold enhances its efficacy against malaria .

Antiviral Activity

The compound has also demonstrated promising antiviral properties:

- In vitro Studies : Various derivatives of tetrahydro-beta-carboline were synthesized and tested for their antiviral efficacy. Notably, compounds showed higher protective activities compared to standard antiviral agents like ribavirin .

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound have been evaluated in different cell lines:

- Cytotoxicity Assays : The compound displayed low cytotoxicity in mammalian cells with a selective index significantly higher than that observed for the parasites it targets. For example, a beta-carboline derivative showed an IC50 of 14.9 µM against the epimastigote form of Trypanosoma cruzi while maintaining low toxicity in human red blood cells .

Study on Trypanocidal Activity

A study assessed the trypanocidal activity of beta-carboline derivatives against Trypanosoma cruzi. The results indicated that these compounds could effectively reduce parasite load in infected cells while exhibiting minimal toxicity to host cells .

Evaluation of Insecticidal Properties

Insecticidal activities have also been documented. Compounds derived from tetrahydro-beta-carbolines showed significant insecticidal effects against mosquito larvae and aphids, showcasing their potential as biopesticides .

Data Summary

| Activity Type | Model/System | IC50/EC50 Values | Remarks |

|---|---|---|---|

| Antimalarial | Mouse Models | 2.0 nM | Significant effect against malaria |

| Antiviral | In vitro (various viruses) | Higher than ribavirin | Excellent protective activities |

| Trypanocidal | T. cruzi (in vitro) | 14.9 µM | Low cytotoxicity in mammalian cells |

| Insecticidal | Mosquito larvae | Not specified | Effective biopesticide candidate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Pictet-Spengler condensation. A typical procedure involves reacting tryptophan methyl ester (10.76 g, 49.3 mmol) with substituted aldehydes (e.g., 4-chlorobenzaldehyde) in CH₂Cl₂ under N₂, catalyzed by TFA at 0°C for 4 days . Neutralization with NH₄OH, extraction, and column chromatography (silica gel, CH₂Cl₂/MeOH gradients) yield isomers. Optimizing stoichiometry (aldehyde excess) and solvent polarity improves yield (e.g., 64% for cis/trans separation) .

- Data : Key parameters:

| Parameter | Value/Technique |

|---|---|

| Reaction Time | 4 days |

| Solvent | CH₂Cl₂ |

| Purification | Column chromatography (70–200 µm) |

| Yield Range | 11–92% (varies by substituent) |

Q. How is structural characterization performed for this compound and its derivatives?

- Methodology : Use multi-spectral analysis:

- ¹H/¹³C-NMR : Recorded at 300 MHz (CDCl₃/DMSO-d₆) with δ ppm referenced to TMS. Key signals: NH (brs, δ 10.86), aromatic protons (δ 7.13–7.60), and carboxyhydrazide moieties (δ 3.29–5.46) .

- IR : Detect carbonyl (1727 cm⁻¹ for ester) and NH stretches (3326 cm⁻¹) .

- MS/EI : Confirm molecular ions (e.g., m/z 340 for [M⁺]) and fragmentation patterns .

Q. What are the primary pharmacological screening protocols for this compound?

- Methodology : Initial screens assess antiviral activity (e.g., tobacco mosaic virus inhibition) via:

- In vitro : Viral replication assays using leaf-disk method; compare IC₅₀ to ribavirin .

- In vivo : Field trials measuring curative/protective activity (e.g., compound 29 showed 42.3% efficacy vs. ribavirin’s 37.6%) .

Advanced Research Questions

Q. How do structural modifications (e.g., acylhydrazone moieties) influence bioactivity?

- SAR Insights : Introducing acylhydrazone groups at C-3 enhances antiviral activity. For example:

- Compound 16 (chloroacetyl substituent): Exhibited 35.8% in vivo protection at 100 µg/mL, comparable to ribavirin’s 37.9% at 500 µg/mL .

- Hybrid derivatives (e.g., tetrazole hybrids): Improved fungicidal activity (compound 14n showed 82% yield and broad-spectrum action) .

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

- Analysis :

- Metabolic Stability : Poor in vivo performance may stem from rapid hepatic clearance. Test microsomal stability (e.g., CYP450 isoforms) .

- Bioavailability : Use logP calculations (optimal range: 2–3) and solubility assays (DMSO/chloroform) to optimize pharmacokinetics .

Q. What advanced synthetic strategies enable the creation of hybrid derivatives (e.g., tetrahydro-β-carboline–tetrazole hybrids)?

- Methodology :

Multicomponent Reactions : Combine β-carboline precursors with aldehydes and TMSN₃ in methanol (e.g., 72% yield for compound 14k ) .

Post-functionalization : Chloroacetylation of β-carboline core (NaHCO₃/CHCl₃, 0°C) introduces reactive sites for further coupling .

- Data :

| Hybrid Type | Yield | Key Activity |

|---|---|---|

| Tetrazole (14k) | 72% | Antifungal (14 pathogens) |

| Acylhydrazone (16) | 92% | Antiviral (35.8% in vivo) |

Q. How can contradictory spectral data (e.g., NMR shift variability) be addressed during characterization?

- Troubleshooting :

- Solvent Effects : Confirm solvent choice (CDCl₃ vs. DMSO-d₆) impacts NH proton shifts (δ 7.81–10.86) .

- Dynamic Stereochemistry : Chair-flipping in tetrahydro-β-carboline ring causes signal splitting; use variable-temperature NMR to resolve .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.